molecular formula C10H7ClN2O B15205368 2-(Chloromethyl)benzo[d]oxazole-4-acetonitrile

2-(Chloromethyl)benzo[d]oxazole-4-acetonitrile

Cat. No.: B15205368
M. Wt: 206.63 g/mol
InChI Key: KLWNHUMJZCMSOQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)benzo[d]oxazole-4-acetonitrile is a chemical compound with the molecular formula C9H6ClNO It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)benzo[d]oxazole-4-acetonitrile typically involves the reaction of 2-aminophenol with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with benzo[d]oxazole-2-thiol under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves multi-step synthesis starting from readily available starting materials, followed by purification and characterization to ensure the desired product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)benzo[d]oxazole-4-acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the original compound.

Scientific Research Applications

2-(Chloromethyl)benzo[d]oxazole-4-acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-4-acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Chloromethyl)benzo[d]oxazole-4-acetonitrile include:

  • 2-(Chloromethyl)-1H-benzo[d]imidazole
  • Benzo[d]oxazole-2-thiol
  • 2-(Chloromethyl)benzo[d]oxazole

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a versatile compound in various research fields.

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

2-[2-(chloromethyl)-1,3-benzoxazol-4-yl]acetonitrile

InChI

InChI=1S/C10H7ClN2O/c11-6-9-13-10-7(4-5-12)2-1-3-8(10)14-9/h1-3H,4,6H2

InChI Key

KLWNHUMJZCMSOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)CCl)CC#N

Origin of Product

United States

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